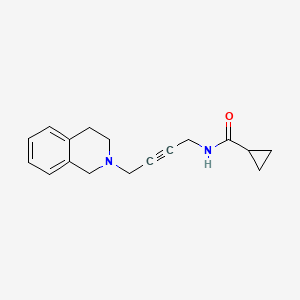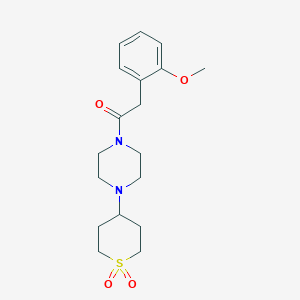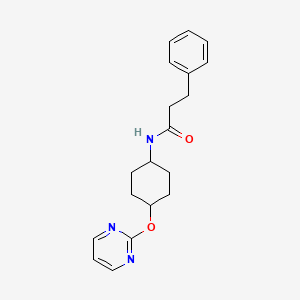
4-ethoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivative.Molecular Structure Analysis
The molecular structure of such compounds typically includes a benzamide moiety, which consists of a benzene ring attached to an amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Benzamides, for example, are usually solid at room temperature .Applications De Recherche Scientifique
Understanding Antioxidant Capacity and Applications
ABTS/PP Decolorization Assay of Antioxidant Capacity elucidates the reaction pathways underlying the ABTS-based assay, a method for determining antioxidant capacity. This review highlights the specificity of reactions for certain antioxidants and the importance of further research to clarify the assay's application in comparing antioxidants. Such methodologies could be relevant for investigating the antioxidant potential of various compounds, including the target compound if applicable (Ilyasov et al., 2020).
Isoquinoline Derivatives in Drug Discovery
Progressive Insights into the Pharmacological Importance of Isoquinoline Derivatives reviews the biological potentials of Isoquinoline (ISOQ) derivatives, highlighting their therapeutic applications in anti-fungal, anti-tumour, anti-malarial, and other areas. This paper underscores the importance of ISOQ derivatives in drug discovery, suggesting a framework within which 4-ethoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide might be studied for potential therapeutic uses (Danao et al., 2021).
Antimalarial Drug Targets
A Review on Plasmodium falciparum-Protein Farnesyltransferase Inhibitors as Antimalarial Drug Targets discusses the potential of various scaffolds, including tetrahydroquinoline, as inhibitors against the Plasmodium falciparum-Protein Farnesyltransferase (Pf-PFT) target. This suggests a potential research avenue for the compound , given its structural similarities to tetrahydroquinoline derivatives (Sharma, 2017).
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines in therapeutics a patent review (2010-2015)
explores the therapeutic activities of Tetrahydroisoquinoline derivatives, including their applications in cancer, malaria, CNS disorders, and cardiovascular diseases. The review indicates the versatility of Tetrahydroisoquinoline scaffolds in drug development and their potential as novel therapeutic agents (Singh & Shah, 2017).
Mécanisme D'action
Some benzamides are used as ligands for various receptors, such as the cannabinoid receptor 1 (CB1), which is a G protein-coupled receptor found mainly in the central nervous system.
Propriétés
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-2-30-22-12-9-19(10-13-22)24(27)25-21-11-8-18-14-15-26(17-20(18)16-21)31(28,29)23-6-4-3-5-7-23/h3-13,16H,2,14-15,17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDNDGWUDJWBKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-iodophenyl)amino)acrylonitrile](/img/structure/B2516859.png)


![3-Methyl-5-[(2-methylphenyl)methoxy]-1,2,4-thiadiazole](/img/structure/B2516863.png)
![2-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2516864.png)


![N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2516872.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)urea](/img/structure/B2516874.png)

![N-[2-(4-Methylbenzoyl)furan-3-yl]prop-2-enamide](/img/structure/B2516877.png)
![3-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2516880.png)

